2'-amino-1-ethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile
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Overview
Description
2’-amino-1-ethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile is a complex heterocyclic compound that features a spiro linkage between an indole and a pyranochromene moiety. This compound is of significant interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-1-ethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile typically involves a multi-step process. One common method involves the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin . This reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the spiro linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-amino-1-ethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2’-amino-1-ethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2’-amino-1-ethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: These compounds share the amino and oxo functionalities but differ in their core structure.
Indole derivatives: Compounds like 1H-indole-3-carbaldehyde share the indole moiety but have different substituents and functionalities.
Uniqueness
2’-amino-1-ethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromene]-3’-carbonitrile is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole or pyranochromene derivatives, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H15N3O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2'-amino-1-ethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile |
InChI |
InChI=1S/C22H15N3O4/c1-2-25-15-9-5-4-8-13(15)22(21(25)27)14(11-23)19(24)29-18-12-7-3-6-10-16(12)28-20(26)17(18)22/h3-10H,2,24H2,1H3 |
InChI Key |
DZHDSRQEWQPJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Origin of Product |
United States |
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